molecular formula C16H19N3O4S B436010 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide CAS No. 353468-35-6

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide

Cat. No.: B436010
CAS No.: 353468-35-6
M. Wt: 349.4g/mol
InChI Key: UQFXIMOKNSXXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide is a chemical compound with the molecular formula C16H19N3O4S It is characterized by the presence of a piperazine ring, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide typically involves the reaction of 4-[(4-methyl-1-piperazinyl)sulfonyl]aniline with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms. This mechanism is particularly relevant in its potential use as an anthelmintic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the piperazine and sulfonyl groups further enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18-8-10-19(11-9-18)24(21,22)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFXIMOKNSXXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.